molecular formula C18H18N2O3S B5652687 2-(2-ethoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(2-ethoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5652687
M. Wt: 342.4 g/mol
InChI Key: HRHLEAVVWPMJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-ethoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide and related derivatives involves multiple steps, starting from basic precursors to the final compound. A common approach includes the condensation of specific benzothiazole derivatives with acetic anhydride or similar activating agents. These methods aim to achieve high yield and purity under mild reaction conditions (Nikaljea, Choudharia, & Une, 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been examined through crystallography, revealing insights into the compound's geometry and intermolecular interactions. For instance, studies on similar compounds have shown how the arrangement of substituents around the benzothiazole and acetamide groups influences the overall molecular conformation and potential biological activity (Bunev et al., 2013).

Chemical Reactions and Properties

Chemical properties of this compound derivatives include their reactivity towards various chemical agents and conditions. These compounds often participate in reactions that modify the benzothiazole or acetamide portions, allowing for the creation of a diverse array of derivatives with potentially different biological activities and properties (Kumar et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in various fields. These properties can be influenced by the specific substituents on the benzothiazole and acetamide groups, affecting the compound's utility in pharmaceutical formulations or chemical processes (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, pKa, and the ability to form specific interactions and bonds, are integral to understanding how these compounds behave in biological systems or in chemical syntheses. The functional groups present in these molecules play a significant role in their chemical behavior and interactions with other molecules. Acid-base properties, for example, can be crucial for their mechanism of action or stability (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-22-14-6-4-5-7-15(14)23-11-17(21)20-18-19-13-9-8-12(2)10-16(13)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLEAVVWPMJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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